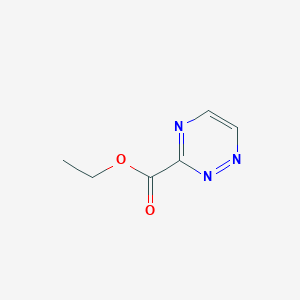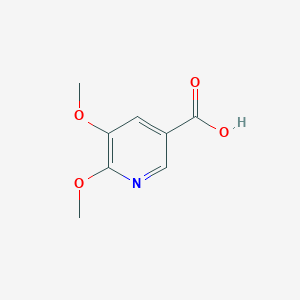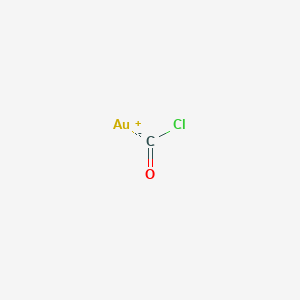
クロロカルボニル金(I)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorocarbonyl gold(I): , with the chemical formula CAuClO , is a compound that features a gold atom coordinated to a carbonyl group and a chloride ion. This compound is known for its unique properties and applications, particularly in the field of catalysis .
科学的研究の応用
Chlorocarbonyl gold(I) has several applications in scientific research, including:
作用機序
Target of Action
Chlorocarbonyl gold(I), also known as Chlorocarbonylgold(I), primarily targets thioredoxin reductase (TrxR) and other thiol-rich proteins and enzymes . TrxR is an enzyme that plays a crucial role in maintaining the redox balance within cells. It is involved in various cellular processes, including DNA synthesis, cell growth, and protection against oxidative stress .
Mode of Action
The compound interacts with its targets by forming stable gold-thiolate or gold-selenolate complexes . This interaction leads to the inhibition of the enzyme activity, thereby disrupting the normal cellular processes . The gold complexes can trigger cell death via reactive oxygen species (ROS) .
Biochemical Pathways
The inhibition of TrxR disrupts the thioredoxin system, a key component of the cellular antioxidant defense mechanism . This disruption leads to an increase in ROS, which can cause oxidative damage to cellular components, leading to cell death . Interestingly, gold complexes were recently reported to elicit biochemical hallmarks of immunogenic cell death (ICD) as an ICD inducer .
Pharmacokinetics
It is known that the compound has low gastrointestinal absorption .
Result of Action
The result of Chlorocarbonyl gold(I)'s action is the induction of cell death via the generation of ROS . This makes it a potential therapeutic agent for conditions such as cancer, where the induction of cell death in cancer cells is a desired outcome .
Action Environment
The action, efficacy, and stability of Chlorocarbonyl gold(I) can be influenced by various environmental factors. For instance, the compound is sensitive to atmospheric oxygen and moisture, and it is recommended to be stored in an inert atmosphere and at a temperature below -20°C . These factors need to be taken into consideration when handling and using the compound.
準備方法
Synthetic Routes and Reaction Conditions: Chlorocarbonyl gold(I) can be synthesized through the reaction of gold(I) chloride with carbon monoxide. The reaction typically takes place under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for Chlorocarbonyl gold(I) are not widely documented, the synthesis generally involves the use of high-purity reagents and controlled environments to maintain the stability and purity of the compound .
化学反応の分析
Types of Reactions: Chlorocarbonyl gold(I) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different gold compounds.
Reduction: Reduction reactions can lead to the formation of elemental gold.
Substitution: The chloride ion or the carbonyl group can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include dichlorine.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligands such as phosphines or amines can be used under mild conditions.
Major Products Formed:
Oxidation: Gold(III) compounds.
Reduction: Elemental gold.
Substitution: Various gold-ligand complexes.
類似化合物との比較
Gold(I) chloride (AuCl): Similar in structure but lacks the carbonyl group.
Gold(III) chloride (AuCl3): Higher oxidation state and different reactivity.
Gold(I) phosphine complexes: Similar coordination environment but with phosphine ligands instead of carbonyl and chloride.
Uniqueness: Chlorocarbonyl gold(I) is unique due to its combination of a carbonyl group and a chloride ion coordinated to a gold atom. This unique structure imparts distinct reactivity and catalytic properties that are not observed in other gold compounds .
特性
IUPAC Name |
chloromethanone;gold(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CClO.Au/c2-1-3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLIHFWOYWDOMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-](=O)Cl.[Au+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CAuClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504778 |
Source


|
| Record name | Gold(1+) chloro(oxo)methanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50960-82-2 |
Source


|
| Record name | Gold(1+) chloro(oxo)methanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B1315074.png)
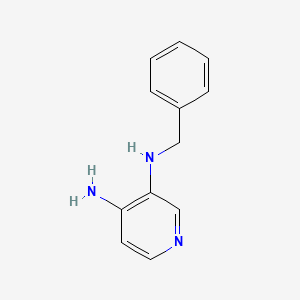
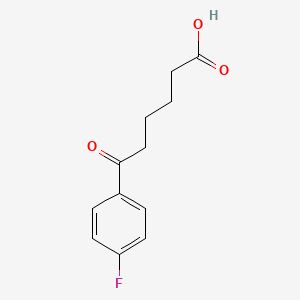
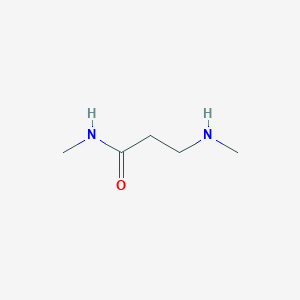
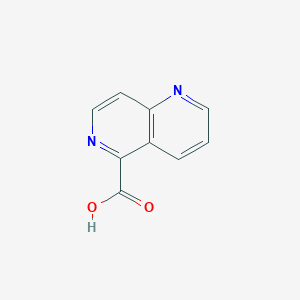
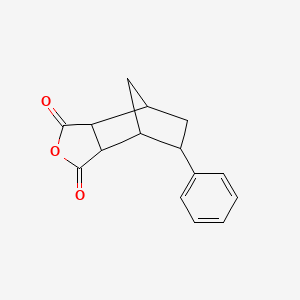
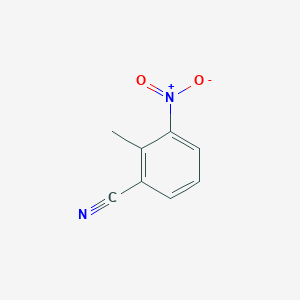
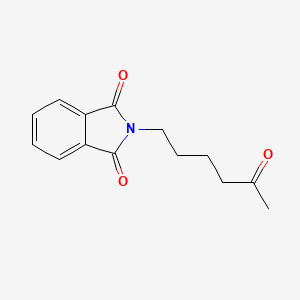
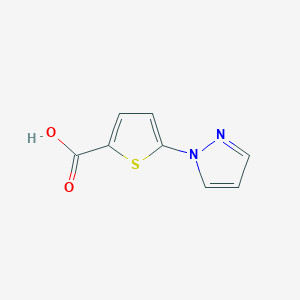
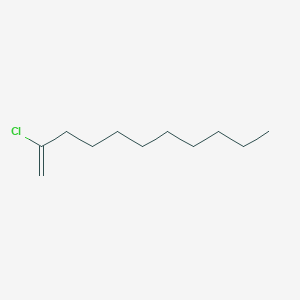
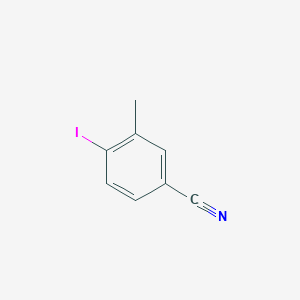
![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)
